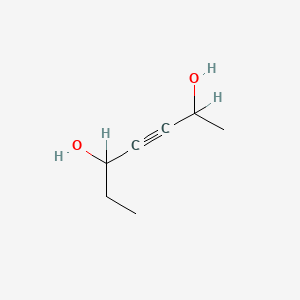
Hept-3-yne-2,5-diol
Cat. No. B8725265
Key on ui cas rn:
50407-30-2
M. Wt: 128.17 g/mol
InChI Key: DTVARWVRNUFXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04020170
Procedure details


0.5 mole of 1-butyn-3-ol was coupled with 0.5 mole of propionaldehyde under the influence of ethylmagnesium bromide according to Bull.Soc.Chim.(Fr.) 425 (1956) and 3-heptyne-2,5-diol (b.p. 109°-110° C at 2 mm Hg) was obtained in 64% yield. The alkyne diol was esterified with p-toluene sulfonylchloride as described in Example 1A and 3-heptyne-2,5-ditosylate (m.p. 69.5°-70.5° C) was obtained in 76% yield. The alkyne ditosylate was oxidised with aqueous potassium permanganate as described in Example 2A, at a temperature of 5° C and heptane-3,4-dione-2,5-ditosylate was obtained in 55% yield; m.p. 120°-121.5° C (from tetrachloromethane).



Name
Yield
64%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]#[C:2][CH:3]([OH:5])[CH3:4].[CH:6](=[O:9])[CH2:7]C.[CH2:10]([Mg]Br)C>>[CH3:7][CH:6]([OH:9])[C:1]#[C:2][CH:3]([OH:5])[CH2:4][CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C#CC(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C#CC(CC)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
